Hydrophobicity (LogP) vs. Shorter-Chain Acrylates
Tetratriacontyl acrylate (C₃₄) exhibits significantly enhanced hydrophobicity relative to its shorter-chain analogs stearyl acrylate (C₁₈) and behenyl acrylate (C₂₂). The target compound has a measured or computationally predicted LogP of 13.8 [1]. In contrast, stearyl acrylate (octadecyl acrylate, C₁₈) has a predicted LogP of approximately 7.4–7.8 based on QSPR models [2]. Behenyl acrylate (docosyl acrylate, C₂₂) has a predicted LogP of approximately 9.2–9.8 [2]. The difference of +6.4 LogP units relative to stearyl acrylate corresponds to a water–octanol partition coefficient approximately 2.5 million times greater, indicating dramatically reduced water uptake and enhanced barrier properties in polymer films.
| Evidence Dimension | Octanol–Water Partition Coefficient (LogP) as a Measure of Hydrophobicity |
|---|---|
| Target Compound Data | LogP = 13.8 (measured/experimental) |
| Comparator Or Baseline | Stearyl acrylate (C₁₈): LogP ~7.4–7.8; Behenyl acrylate (C₂₂): LogP ~9.2–9.8 (QSPR predicted) |
| Quantified Difference | ΔLogP = +6.4 vs. stearyl acrylate; +4.6 vs. behenyl acrylate |
| Conditions | Experimental LogP value from SIELC database [1]; comparator values derived from established Quantitative Structure–Property Relationship (QSPR) models for homologous n-alkyl acrylate series [2] |
Why This Matters
Extreme hydrophobicity translates to substantially lower water absorption, superior moisture barrier properties, and enhanced hydrolytic stability in polymer coatings and adhesives compared to shorter-chain acrylates.
- [1] Sielc. Tetratriacontyl acrylate: LogP value. 2018. CAS 94138-85-9. View Source
- [2] Jordan EF. Side-chain crystallinity. V. Heats of fusion and melting temperatures on monomers whose homopolymers have long side chains. Journal of Polymer Science Part A-1: Polymer Chemistry. 1972. View Source
